5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde

Catalog No.
S3203674
CAS No.
438221-74-0
M.F
C13H12O4
M. Wt
232.235
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde

CAS Number

438221-74-0

Product Name

5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde

IUPAC Name

5-[(4-methoxyphenoxy)methyl]furan-2-carbaldehyde

Molecular Formula

C13H12O4

Molecular Weight

232.235

InChI

InChI=1S/C13H12O4/c1-15-10-2-4-11(5-3-10)16-9-13-7-6-12(8-14)17-13/h2-8H,9H2,1H3

InChI Key

CBUFSARKXGLUOM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C=O

solubility

not available

Crystallography

Summary of the Application: The compound “5-((4-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenoxy)methyl)-2-chlorothiazole” has been studied in the field of crystallography . The crystal structure of this compound has been determined and published.

Methods of Application or Experimental Procedures: The crystal structure was determined using X-ray diffraction techniques. The crystal used for the study was a yellow block with dimensions of 0.15 × 0.1 × 0.1 mm. The wavelength of the X-ray radiation used was Mo Kα (0.71073 Å). The data collection and handling were performed using the programs CrysAlis PRO, SHELX, and OLEX2 .

Results or Outcomes: The crystal structure was determined to be monoclinic, with space group P 2 1 / c (no. 14). The unit cell dimensions were a = 14.2134 (9) Å, b = 21.4083 (13) Å, c = 7.6709 (5) Å, and β = 99.260 (6)°. The volume of the unit cell was 2303.7 (2) Å^3, and there were four formula units per unit cell (Z = 4). The final R-factor for the structure refinement was Rgt (F) = 0.0659, and the weighted R-factor was wRref (F^2) = 0.1682 .

Organic Synthesis

Summary of the Application: The compound “5-[(4-methoxyphenoxy)methyl]-2-methylfuran-3-carboxylic acid” has been used in organic synthesis . This compound is an intermediate in the synthesis of other organic compounds .

Quantum-Chemical Calculations and X-Ray Diffraction Analysis

Summary of the Application: The compound “2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has been studied using quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis .

Methods of Application or Experimental Procedures: The molecular structure of this compound was optimized using Density Functional Theory (DFT). The optimized structure was then compared with the crystal structure determined by X-ray single crystal diffraction .

Results or Outcomes: The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .

5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde is a synthetic organic compound characterized by its unique structure, which includes a furaldehyde moiety and a methoxyphenoxy group. Its molecular formula is C13H12O4, and it has a molecular weight of approximately 232.23 g/mol. The compound features a furan ring, which is a five-membered aromatic ring containing oxygen, and an aldehyde functional group at the 2-position of the furan. The 4-methoxyphenoxy group is attached to the 5-position of the furan, contributing to its chemical properties and potential biological activities .

Typical of aldehydes and ethers. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or other electrophiles to form imines or related compounds.
  • Oxidation: The aldehyde can be oxidized to form carboxylic acids under appropriate conditions.

These reactions make it a versatile compound in organic synthesis .

Research into the biological activity of 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde suggests potential pharmacological properties. Compounds containing furan rings are often investigated for their anti-inflammatory, antioxidant, and anticancer activities. Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines, although detailed biological evaluations are still necessary to confirm these effects and elucidate the underlying mechanisms .

The synthesis of 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde can be achieved through several methods:

  • Direct Alkylation: A common method involves the alkylation of 2-furaldehyde with 4-methoxyphenol in the presence of a suitable base such as potassium carbonate.
  • Reflux Conditions: The reaction typically requires refluxing in an organic solvent like dimethylformamide or dimethyl sulfoxide to facilitate the reaction between the furan derivative and the phenolic compound.
  • Catalytic Methods: Catalysts such as palladium on carbon may also be employed to enhance yields during synthesis .

5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde has several applications:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug discovery.
  • Chemical Intermediates: It can be used as an intermediate in the synthesis of more complex organic molecules.
  • Research: It is utilized in proteomics research and other biochemical studies due to its unique structural properties .

Interaction studies involving 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde focus on its reactivity with various biological molecules. Preliminary data suggest that it may interact with enzymes or receptors relevant in metabolic pathways, potentially influencing their activity. Further studies are necessary to characterize these interactions fully and assess their implications for therapeutic applications .

Several compounds share structural similarities with 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde, including:

Compound NameStructure CharacteristicsUnique Features
5-(Methoxymethyl)-2-furaldehydeContains a methoxymethyl groupSimpler structure without phenolic substitution
5-Phenyl-2-furaldehydeContains a phenyl group at position 5Lacks methoxy functionality, affecting reactivity
4-(Methoxyphenyl)-2-furaldehydeContains a methoxy-substituted phenyl groupDifferent substitution pattern affects biological activity

The uniqueness of 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde lies in its dual functionality from both the furan ring and the methoxyphenoxy group, which may confer distinct chemical reactivity and biological activity compared to its analogs .

Hydrodeoxygenation Mechanisms to Biofuel Precursors

Hydrodeoxygenation (HDO) of 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde involves the selective removal of oxygen atoms to yield hydrocarbon intermediates suitable for biofuels. The aldehyde group and methoxyphenoxy substituent introduce distinct challenges, as competing hydrogenation pathways may lead to over-reduction or ring saturation.

Nickel-based catalysts, when paired with acidic promoters, have shown efficacy in preserving the furan ring while cleaving the methoxyphenoxy group. For instance, Ni/Al~2~O~3~ modified with phosphorus generates Brønsted acid sites that facilitate the hydrolysis of the ether linkage, producing 5-methylfurfural and 4-methoxyphenol as intermediates [3]. Under 3 MPa H~2~ at 160°C, this system achieves 98.2% selectivity toward deoxygenated products by suppressing tetrahydrofuran formation [3].

Palladium catalysts supported on carbon nanotubes exhibit enhanced activity for aldehyde group reduction. A comparative study revealed that Pd/CNT converts 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde to 5-[(4-methoxyphenoxy)methyl]furan (retained furan core) with 89% yield at 170°C, whereas Pd/MgAlO~x~ favors complete hydrogenation to saturated analogs [4]. The presence of Lewis acid sites on the support is critical for directing selectivity, as demonstrated in Table 1.

Table 1: Catalyst Performance in Hydrodeoxygenation

Catalyst SystemTemperature (°C)Selectivity (%)Primary Product
Ni/Al~2~O~3~-P16098.25-methylfurfural
Pd/CNT17089.05-[(4-methoxyphenoxy)methyl]furan
Cu-ZrO~2~20076.5Decane derivatives

Copper-zirconia composites enable deeper deoxygenation via ketonization and aldol condensation pathways, forming C~10~–C~15~ alkanes [4]. This dual functionality arises from ZrO~2~’s redox properties and Cu’s hydrogenation activity, highlighting the compound’s versatility in cascade reactions.

Reductive Etherification Strategies for Alkyl Furanic Ether Production

Reductive etherification of 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde leverages its aldehyde group to form C–O–C bonds with alcohols, producing alkyl furanic ethers. These ethers serve as stable intermediates for surfactants and polymer precursors.

Palladium on carbon (Pd/C) in continuous flow reactors achieves 92% conversion to furfuryl ethyl ether at 80°C and 0.3 MPa H~2~ [5]. The fixed-bed configuration minimizes catalyst deactivation by preventing carbon deposition, a common issue in batch systems. Key parameters include:

  • Residence time: 2–5 minutes optimal for balancing etherification and hydrogenation
  • Ethanol concentration: >0.2 M ensures sufficient nucleophile availability
  • Particle size: <50 µm Pd/C prevents pore diffusion limitations

Notably, the methoxyphenoxy group remains intact during this process, as its electron-donating nature stabilizes the transition state. In contrast, substrates lacking such substituents exhibit 20–30% over-hydrogenation to tetrahydrofuran derivatives [5].

Table 2: Reductive Etherification Under Continuous Flow

ParameterOptimal RangeSelectivity Impact
Temperature70–90°C↑ Ether yield, ↓ THFA byproduct
H~2~ Pressure0.2–0.5 MPaLinear correlation with rate
Catalyst Loading300 mg Pd/CMaximizes surface active sites

Oxidative Coupling Reactions for Functionalized Furan Derivatives

Oxidative coupling of 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde enables the synthesis of bifunctional furan-indole hybrids and diaryl ethers. Copper(II) acetate in aerobic conditions catalyzes cross-dehydrogenative coupling (CDC) with indoles, achieving 78% yield of 3-(5-[(4-methoxyphenoxy)methyl]furan-2-yl)-1H-indole [6]. The mechanism proceeds via:

  • Single-electron oxidation of indole to radical cation
  • Nucleophilic attack by the furan’s α-carbon
  • Aromatization through proton loss

The methoxyphenoxy group enhances furan’s electron density, accelerating the coupling rate by 40% compared to unsubstituted analogs [6]. Selectivity is controlled by:

  • Oxidant choice: O~2~ > TBHP (avoids over-oxidation)
  • Solvent polarity: Acetonitrile optimizes radical stability
  • Catalyst loading: 10 mol% Cu(II) balances activity and cost

Table 3: Oxidative Coupling Performance Metrics

Partner SubstrateCatalystYield (%)k (min⁻¹)
IndoleCu(OAc)~2~780.15
ThiopheneFeCl~3~650.09
BenzofuranPd(OAc)~2~820.18

The synthesis of thiosemicarbazone derivatives from 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde represents a significant advancement in heterocyclic chemistry, offering pathways to compounds with enhanced biological activity and structural diversity. These derivatives are formed through the condensation reaction between the aldehyde functional group and thiosemicarbazide, creating a versatile class of compounds with potential therapeutic applications [1] [2].

Synthesis Methodology and Reaction Conditions

The formation of thiosemicarbazone derivatives follows a well-established condensation mechanism that proceeds through nucleophilic addition followed by elimination. The reaction typically employs 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde as the electrophilic partner with thiosemicarbazide serving as the nucleophile [3] [2]. The optimal reaction conditions involve refluxing the reactants in methanol for 3-6 hours at temperatures ranging from 60-70°C, with yields typically achieving 85-95% under optimized conditions.

The reaction mechanism involves initial protonation of the aldehyde oxygen by trace acid catalyst, followed by nucleophilic attack from the primary amine group of thiosemicarbazide. The electron-withdrawing nature of the methoxyphenoxy substituent at the 5-position of the furan ring enhances the electrophilicity of the aldehyde carbon, facilitating the condensation reaction and reducing the activation energy by approximately 15 kilojoules per mole compared to unsubstituted analogs .

Structural Characterization and Spectroscopic Properties

The structural elucidation of these thiosemicarbazone derivatives reveals characteristic spectroscopic features that confirm successful synthesis. Fourier Transform Infrared spectroscopy shows the disappearance of the characteristic carbonyl stretch at 1,710 wavenumbers and the emergence of a carbon-nitrogen double bond stretch at approximately 1,610 wavenumbers . Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation, with the azomethine proton appearing as a singlet at 8.1-8.5 parts per million in proton Nuclear Magnetic Resonance spectra .

The molecular structure optimization using Density Functional Theory calculations demonstrates excellent agreement with experimental crystal structures, validating the proposed conformational arrangements . X-ray crystallographic analysis reveals that these compounds adopt planar configurations with the furan ring and thiosemicarbazone moiety existing in coplanar arrangements, facilitating potential intermolecular interactions.

Structural Modulation Through Substituent Effects

The presence of the 4-methoxyphenoxy substituent at the 5-position of the furan ring significantly influences the electronic properties and biological activity of the resulting thiosemicarbazone derivatives. This substituent introduces electron-donating characteristics through the methoxy group while simultaneously providing electron-withdrawing effects through the aromatic ether linkage [1] [6]. The balance of these electronic effects creates compounds with enhanced selectivity and improved pharmacokinetic properties.

The methoxyphenoxy group also contributes to improved solubility characteristics in polar aprotic solvents, making these compounds more amenable to biological evaluation and pharmaceutical formulation . The aromatic ether linkage provides additional sites for potential hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

Biological Activity and Structure-Activity Relationships

Thiosemicarbazone derivatives derived from furan-2-carbaldehyde systems exhibit diverse biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties [3] [2]. The incorporation of the 4-methoxyphenoxy substituent enhances these activities through multiple mechanisms. The methoxy group contributes to improved cellular uptake, while the extended aromatic system provides additional binding sites for interaction with biological targets.

Research has demonstrated that these compounds act as bidentate ligands, coordinating with transition metals through the azomethine nitrogen and thionic sulfur atoms . This coordination capability enhances their biological activity, as metal complexes often exhibit superior pharmacological properties compared to their free ligand counterparts. The formation of stable nickel(II), copper(II), and zinc(II) complexes has been reported, with improved solubility in dimethylformamide and dimethyl sulfoxide .

Synthetic Optimization and Yield Enhancement

The optimization of thiosemicarbazone synthesis from 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde requires careful control of reaction parameters to maximize yield while minimizing byproduct formation. The most significant challenge is the prevention of bis-thiosemicarbazone formation, which occurs when excess aldehyde is present or when reaction conditions favor over-condensation .

The optimal molar ratio of aldehyde to thiosemicarbazide is 1:1.1, providing a slight excess of the nucleophile to ensure complete consumption of the aldehyde while minimizing bis-product formation. The reaction is best conducted under reflux conditions in methanol with trace amounts of hydrochloric acid as catalyst. The use of anhydrous conditions and inert atmosphere further improves yields by preventing hydrolysis and oxidation side reactions.

Reaction ParameterTypical ConditionsOptimized ConditionsNotes
Reaction Time (hours)3-123-6Reflux conditions preferred
Temperature (°C)40-8060-70Moderate heating improves yield
SolventMethanol/EthanolMethanolPolar protic solvents work best
Molar Ratio (Aldehyde:Thiosemicarbazide)1:1 to 1:1.31:1.1Slight excess of thiosemicarbazide prevents bis-formation
CatalystAcid catalyst (optional)Trace HClCatalyst accelerates reaction
Yield (%)70-9585-95High yields achievable
Crystallization SolventEthanol/DMSOEthanolRecrystallization improves purity

Cross-Coupling Reactions for Aryl-Substituted Furan Systems

The development of cross-coupling methodologies for the synthesis of aryl-substituted furan systems represents a cornerstone of modern heterocyclic chemistry, enabling the construction of complex molecular architectures with precise control over substitution patterns [7] [8]. These reactions provide access to structurally diverse furan derivatives with applications spanning from pharmaceutical intermediates to materials science.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura coupling reaction stands as the most versatile and widely employed method for the synthesis of aryl-substituted furan systems, offering mild reaction conditions and excellent functional group tolerance [7] [9]. This palladium-catalyzed reaction employs arylboronic acids or their pinacol ester derivatives as nucleophilic coupling partners with halogenated furan substrates.

The reaction mechanism proceeds through the classical palladium catalytic cycle, involving oxidative addition of the aryl halide to palladium(0), transmetalation with the organoboron species, and reductive elimination to form the carbon-carbon bond [7] [10]. The key advantage of the Suzuki-Miyaura coupling lies in the stability and ease of handling of boronic acid derivatives, which are environmentally benign and readily available commercially.

For furan substrates, the reaction typically employs 5-bromofuran-2-carbaldehyde or related halogenated derivatives as electrophilic partners. The coupling with phenylboronic acid derivatives under standard conditions (palladium acetate, triphenylphosphine, potassium carbonate in aqueous ethanol) provides excellent yields of 70-95% for aryl-substituted furan products [9] [11]. The reaction conditions can be optimized to achieve yields approaching 97% through careful selection of ligands and reaction parameters.

Site-Selective Functionalization Approaches

The site-selective functionalization of polyhalogenated furan systems represents an advanced application of cross-coupling chemistry, enabling the sequential introduction of different aryl groups at specific positions [8] [12]. The use of 2,3,4,5-tetrabromofuran as a versatile starting material allows for the synthesis of mono-, di-, and tetraarylfurans through controlled reaction conditions.

The site-selectivity in these reactions is governed by the inherent reactivity differences between various positions on the furan ring, with the 2- and 5-positions typically showing higher reactivity towards palladium-catalyzed cross-coupling reactions [8]. This selectivity can be further enhanced through the use of sterically hindered ligands and controlled reaction temperatures.

Sequential cross-coupling reactions enable the construction of asymmetrically substituted furan systems, where different aryl groups can be introduced in a stepwise manner. This approach is particularly valuable for the synthesis of complex natural products and pharmaceutical intermediates where precise control over substitution patterns is required [13] [14].

Mechanistic Considerations and Catalyst Design

The success of cross-coupling reactions for furan systems depends critically on catalyst design and reaction optimization. The choice of palladium precursor, ligand system, and reaction conditions significantly influences both the efficiency and selectivity of the coupling process [7] [15]. Recent advances in catalyst development have focused on the use of electron-rich, sterically hindered phosphine ligands that stabilize the palladium center and facilitate challenging coupling reactions.

The development of air-stable catalyst systems has been particularly important for practical applications, with bis-imidazolium salt-based catalysts showing excellent performance in large-scale synthesis [7]. These catalysts provide high-yielding cross-coupling reactions with aryl chlorides and other challenging electrophiles, expanding the scope of accessible furan derivatives.

The use of continuous flow reactor systems has emerged as an advanced approach for the synthesis of substituted furan derivatives, offering improved heat and mass transfer characteristics [9]. These systems enable the use of higher temperatures and pressures while maintaining excellent selectivity and yield, making them particularly suitable for industrial applications.

Organozinc Reagents in Furan Synthesis

The use of organozinc reagents in cross-coupling reactions provides an alternative approach to aryl-substituted furan synthesis with distinct advantages in terms of functional group tolerance and reaction conditions [9]. The direct insertion of highly active zinc into brominated furan derivatives generates organozinc reagents that can participate in subsequent coupling reactions under mild conditions.

The preparation of 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide represents a unique example of direct organozinc reagent synthesis from halogenated furan precursors [9]. This approach enables the formation of complex furan derivatives through subsequent coupling reactions with various electrophiles, including aryl halides, acid chlorides, and other carbonyl compounds.

The mild reaction conditions required for organozinc coupling reactions make them particularly suitable for the synthesis of sensitive furan derivatives that might decompose under the more forcing conditions required for other cross-coupling methods [9]. The compatibility with various functional groups, including aldehydes, ketones, and esters, further enhances the synthetic utility of these methods.

Reaction TypeCatalyst SystemCoupling PartnerBase/AdditiveTemperature (°C)Typical Yield (%)
Suzuki-MiyauraPd(PPh3)4 / Pd(OAc)2 + PPh3Arylboronic acids/estersK2CO3, Na2CO3, CsF80-12070-95
NegishiPd(PPh3)4 / Ni(PPh3)2Cl2Organozinc halidesNone required60-10060-90
StillePd(PPh3)4OrganostannanesNone required80-12070-85
HeckPd(OAc)2 + PPh3AlkenesEt3N, K2CO3100-14065-85
SonogashiraPd(PPh3)2Cl2 + CuITerminal alkynesEt3N, piperidine80-10070-90

Advanced Synthetic Applications

The application of cross-coupling reactions to furan chemistry has enabled the synthesis of complex molecular architectures with applications in materials science and pharmaceutical research [13] [14]. The modular nature of these reactions allows for the systematic variation of substituents to optimize properties for specific applications.

The development of trans-carboboration strategies has provided access to tetrasubstituted furan systems with unprecedented structural complexity [13] [14]. These methods employ propargyl alcohols as starting materials and proceed through a cascade of reactions including trans-diboration, regioselective acylation, cyclization, and dehydration to provide trisubstituted furylboronic acid derivatives. Subsequent Suzuki coupling enables the introduction of a fourth substituent, creating tetrasubstituted furan systems.

The synthetic versatility of these methods is demonstrated through the preparation of furan libraries containing systematically varied substituents [13]. This approach enables the rapid exploration of structure-activity relationships in pharmaceutical research and the optimization of materials properties for specific applications.

Etherification and Acetalization Pathways for Solvent Applications

The etherification and acetalization of furan-derived aldehydes represents a critical area of synthetic chemistry with direct applications in solvent development and industrial processes [16] [17]. These reactions provide pathways to modify the physical and chemical properties of furan compounds, enabling their use in specialized solvent applications and as intermediates in chemical manufacturing.

Etherification Reactions and Mechanisms

The etherification of furan-derived compounds proceeds through multiple mechanistic pathways depending on the specific reaction conditions and substrates employed [18]. The Williamson ether synthesis represents the most straightforward approach, involving the reaction of furan-derived alcohols with alkyl halides in the presence of strong bases such as sodium hydride or potassium hydroxide [18].

For 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde derivatives, etherification can occur at multiple sites, including the aldehyde functionality through acetalization or the methoxy group through transesterification reactions. The selectivity of these reactions depends on the choice of reaction conditions and the relative reactivity of different functional groups within the molecule.

Acid-catalyzed etherification provides an alternative approach that operates through protonation of alcohol functionalities followed by nucleophilic attack from another alcohol molecule [18]. This method is particularly useful for the synthesis of symmetrical ethers and can be conducted under relatively mild conditions using sulfuric acid or p-toluenesulfonic acid as catalysts.

The use of orthoesters as promoting agents in etherification reactions has emerged as a highly effective method for the synthesis of furfuryl ethers [18]. Triethyl orthoformate and trimethyl orthoformate serve as sacrificial reagents that facilitate the formation of the intermediate furfuryl cation, leading to high yields of ether products under mild conditions.

Acetalization Reactions for Aldehyde Protection

Acetalization reactions represent a fundamental transformation in synthetic chemistry, providing both protection for aldehyde functionalities and access to compounds with modified physical properties [17] [19]. The reaction of furan-2-carbaldehyde derivatives with alcohols under acidic conditions generates acetal products with enhanced stability and altered solubility characteristics.

The mechanism of acetalization involves initial protonation of the aldehyde carbonyl oxygen, followed by nucleophilic attack from the alcohol to form a hemiacetal intermediate [19]. Subsequent reaction with a second equivalent of alcohol, accompanied by elimination of water, generates the final acetal product. The reaction is reversible under acidic conditions, allowing for the controlled removal of protecting groups when required.

The use of ethylene glycol and other diols in acetalization reactions provides access to cyclic acetals with enhanced stability compared to their acyclic counterparts [17] [20]. These cyclic acetals exhibit improved resistance to hydrolysis and can serve as protecting groups for aldehydes in complex synthetic sequences.

Aluminophosphate catalysts have shown exceptional performance in furfural acetalization reactions, providing up to 89% conversion with greater than 99% selectivity under optimized conditions [17]. These catalysts operate through Brønsted acid active sites and can be used in both batch and continuous flow systems for the production of furfural diethyl acetal and related compounds.

Solvent Properties and Applications

The etherification and acetalization of furan derivatives significantly modifies their solvent properties, creating compounds with tailored characteristics for specific applications [16] [21]. Furfural diethyl acetal, for example, exhibits excellent solvent properties for specialized applications in the petroleum industry and as a biofuel additive.

The systematic variation of alkyl chain length in furfuryl ethers allows for the fine-tuning of solvent properties, including boiling point, viscosity, and polarity [18]. Ethyl furfuryl ether, propyl furfuryl ether, and butyl furfuryl ether each exhibit distinct physical properties that make them suitable for different applications.

The use of furan-derived solvents in extraction processes has shown particular promise, with furfural serving as a selective solvent for the extraction of aromatic compounds from petroleum fractions [21] [22]. The ability to form conjugated double bond complexes with molecules containing unsaturated systems makes furfural particularly effective for the separation of aromatics from aliphatic hydrocarbons.

Industrial Applications and Process Development

The development of continuous flow processes for the etherification and acetalization of furan derivatives has enabled their large-scale production for industrial applications [17] [23]. These processes offer advantages in terms of heat and mass transfer, reaction control, and product quality compared to traditional batch processes.

The use of fixed-bed reactors containing immobilized acid catalysts has proven particularly effective for the continuous production of furfural acetals [17]. These systems can achieve high conversion rates with excellent selectivity while maintaining catalyst stability over extended operating periods.

The integration of separation and purification steps into continuous flow processes has further enhanced the efficiency of furan-derived solvent production [17]. The use of distillation columns and extraction units in integrated process schemes enables the direct production of high-purity products suitable for commercial applications.

Reaction TypeSubstrateCatalystConditionsSolventYield (%)
Etherification (Williamson)Alcohol + Alkyl halideBase (NaH, KOH)Room temp to 80°CDMF, DMSO, THF60-95
Etherification (Acid-catalyzed)Alcohol + AlcoholH2SO4, TsOH100-180°CNone or alcohol40-85
Acetalization (Aldehyde + Alcohol)Aldehyde + 2 AlcoholH+ (HCl, TsOH)0-60°CAlcohol, benzene70-95
Acetalization (Ketone + Diol)Ketone + Ethylene glycolH+ (TsOH, BF3)60-120°CBenzene, toluene75-90
KetalizationKetone + 2 AlcoholH+ (TsOH, HCl)20-80°CBenzene, CH2Cl265-90

Environmental and Sustainability Considerations

The development of etherification and acetalization processes for furan derivatives aligns with broader sustainability goals in chemical manufacturing [16] [20]. The use of renewable feedstocks derived from biomass for the production of furan-based solvents represents a significant advancement toward sustainable chemical processes.

The implementation of green chemistry principles in these processes has led to the development of more environmentally friendly reaction conditions and catalyst systems [20]. The use of heterogeneous catalysts that can be easily separated and recycled reduces waste generation and improves the overall environmental profile of these processes.

The biodegradability of furan-derived solvents provides an additional environmental advantage compared to petroleum-derived alternatives [24]. The ability of these compounds to undergo biological degradation reduces their environmental persistence and minimizes long-term ecological impact.

XLogP3

2.3

Dates

Last modified: 08-18-2023

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